Product packaging for Dimethyl 2-(2-oxocyclohexyl)malonate(Cat. No.:CAS No. 63965-89-9)

Dimethyl 2-(2-oxocyclohexyl)malonate

Cat. No.: B14483740
CAS No.: 63965-89-9
M. Wt: 228.24 g/mol
InChI Key: MRMJANFFIPGZSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dimethyl 2-(2-oxocyclohexyl)malonate is a chemical compound with the molecular formula C11H16O5 and a monoisotopic mass of 228.099774 . This malonate ester derivative is a specialty chemical designed for research and development applications in organic synthesis. Compounds of this structural class, featuring both a ketone and a reactive malonate ester moiety on a cyclohexyl ring, are typically employed as versatile building blocks for the construction of more complex molecular architectures . They are particularly valuable in carbon-carbon bond-forming reactions, such as Michael addition reactions, which are fundamental for producing pharmaceuticals, perfumes, and agrochemicals . The presence of the 2-oxo (ketone) group and the ester functional groups on the same structure provides multiple sites for chemical modification, making it a potential intermediate for synthesizing various cyclopentenone derivatives and other carbocyclic frameworks . Researchers can leverage this compound to explore new synthetic pathways under sustainable conditions, including solvent-free mechanochemical methods . This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O5 B14483740 Dimethyl 2-(2-oxocyclohexyl)malonate CAS No. 63965-89-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63965-89-9

Molecular Formula

C11H16O5

Molecular Weight

228.24 g/mol

IUPAC Name

dimethyl 2-(2-oxocyclohexyl)propanedioate

InChI

InChI=1S/C11H16O5/c1-15-10(13)9(11(14)16-2)7-5-3-4-6-8(7)12/h7,9H,3-6H2,1-2H3

InChI Key

MRMJANFFIPGZSN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1CCCCC1=O)C(=O)OC

Origin of Product

United States

Advanced Synthetic Methodologies for Dimethyl 2 2 Oxocyclohexyl Malonate

Elucidation of Classical and Modern Synthetic Pathways

The formation of the carbon-carbon bond between the malonate moiety and the cyclohexanone (B45756) ring is the crucial step in synthesizing dimethyl 2-(2-oxocyclohexyl)malonate. This is typically achieved through a conjugate addition reaction.

Base-Catalyzed Condensation Approaches

The most fundamental and widely employed method for synthesizing this compound is the Michael 1,4-addition. wikipedia.org This reaction involves the addition of a stabilized carbon nucleophile, the enolate of dimethyl malonate, to an α,β-unsaturated ketone, cyclohexenone. The reaction is facilitated by a base, which deprotonates the dimethyl malonate.

The mechanism begins with the abstraction of an acidic α-hydrogen from dimethyl malonate by a base, forming a resonance-stabilized enolate. This enolate then acts as the nucleophile (Michael donor), attacking the β-carbon of cyclohexenone (Michael acceptor). wikipedia.org The resulting enolate is then protonated during workup to yield the final product.

Recent studies have explored more sustainable and milder conditions. For instance, the use of weak mineral bases under mechanochemical (ball-milling) conditions has proven effective for the Michael addition of dimethyl malonate to cyclic enones, offering a solvent-free and efficient alternative. nih.gov

Base CatalystSolventReaction TimeYield (%)Reference
K₂CO₃ (0.1 eq)None (Ball Mill)2-6 h84-95% nih.gov
CaONone (Ball Mill)2 hHigh nih.gov
ZnONone (Ball Mill)2 hModerate nih.gov

Multi-step Reaction Sequences and Optimization Strategies

Key optimization strategies focus on several parameters:

Choice of Base: The strength and stoichiometry of the base are crucial. Strong bases like sodium hydride ensure complete deprotonation of the malonate but require anhydrous conditions. Weaker bases like potassium carbonate are easier to handle and can be highly effective, especially under solvent-free conditions. nih.gov

Solvent System: The solvent must solubilize the reactants and intermediates. Aprotic polar solvents are common. However, protic solvents like methanol (B129727) have been shown to improve both yield and enantioselectivity in certain organocatalytic systems by participating in a proton relay. nii.ac.jp

Temperature and Reaction Time: These parameters are interdependent. While thermal conditions are traditional, many modern catalytic systems operate efficiently at room temperature, reducing energy consumption and the formation of side products. rsc.org Reaction times can vary from a few hours to over 48 hours depending on the reactivity of the substrates and the catalyst's efficiency. nii.ac.jp

Purification: Post-reaction purification is essential to isolate the product from unreacted starting materials, catalyst, and byproducts. Techniques like flash chromatography or distillation under reduced pressure are commonly employed. nih.gov

Investigation of Precursor Molecules and Their Transformative Roles

The success of the synthesis relies on the distinct chemical properties of its precursor molecules.

Dimethyl Malonate: This molecule serves as the nucleophile or "Michael donor." The two electron-withdrawing ester groups flank a methylene (B1212753) (-CH₂-) group, significantly increasing the acidity of its protons. This allows a base to easily remove a proton, generating the carbanion needed for the C-C bond formation.

Cyclohexenone: As the "Michael acceptor," this α,β-unsaturated ketone provides the electrophilic site for the nucleophilic attack. The conjugation of the double bond with the carbonyl group polarizes the molecule, rendering the β-carbon electron-deficient and susceptible to attack.

Base/Catalyst: The role of the base is to activate the dimethyl malonate by generating the enolate. In more advanced syntheses, sophisticated organocatalysts or metal complexes perform this activation and, crucially, control the stereochemical outcome of the reaction. rsc.orgnih.gov

PrecursorChemical FormulaMolecular Weight ( g/mol )Role in Synthesis
Dimethyl MalonateC₅H₈O₄132.12Michael Donor (Nucleophile)
CyclohexenoneC₆H₈O96.13Michael Acceptor (Electrophile)
Base (e.g., K₂CO₃)K₂CO₃138.21Activating Agent (Deprotonation)

Development of Novel and Efficient Synthetic Routes

Research into the synthesis of this compound and related compounds is increasingly focused on developing more efficient, sustainable, and stereoselective methods.

Photoredox Catalysis in Synthesis

While no direct synthesis of this compound using photoredox catalysis has been reported, this emerging field presents significant potential. Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates under exceptionally mild conditions.

A hypothetical photoredox pathway could involve the generation of a cyclohexanone-based radical from a suitable precursor (e.g., 2-bromocyclohexanone) which could then be intercepted by a dimethyl malonate enolate. Alternatively, a radical could be generated from a malonate derivative. This approach could offer novel reaction pathways that are inaccessible through traditional two-electron chemistry, potentially reducing the need for strong bases and harsh reaction conditions.

Bioinspired Organocascade and Domino Processes

Inspired by the efficiency of enzymatic reactions, organocascade and domino reactions have become a cornerstone of modern synthetic chemistry. These processes involve two or more bond-forming reactions occurring sequentially in a single pot, avoiding intermediate purification steps and minimizing waste. iupac.org

In the context of this compound, this approach is most powerfully realized in the asymmetric Michael addition. Using small chiral organic molecules as catalysts (e.g., derivatives of proline or diamines), it is possible to synthesize enantiomerically enriched versions of the target compound. nii.ac.jpnih.gov The organocatalyst activates the enone by forming a chiral iminium ion intermediate, which then reacts with the malonate from a specific face, controlling the stereochemistry of the newly formed stereocenter. nii.ac.jp This method provides a direct and efficient route to chiral building blocks that are valuable in pharmaceutical synthesis.

Catalyst SystemKey FeaturesYield (%)Enantiomeric Excess (ee %)Reference
(R,R)-1,2-Diphenylethanediamine / AcidCommercially available catalyst, good for various enonesHighup to 87% nii.ac.jprsc.org
Ga-Na-BINOL ComplexHeterobimetallic catalyst, robust for scale-up90%99% nih.govresearchgate.net
Chiral SquaramideEffective for kinetic resolution of racemic precursorsHighup to 99:1 er semanticscholar.org

Enantioselective Synthesis and Chiral Induction Studies

The creation of stereochemically defined centers is a cornerstone of modern organic synthesis. In the context of this compound, this is achieved through the asymmetric Michael addition of dimethyl malonate to 2-cyclohexenone. Organocatalysis has emerged as a powerful tool for this transformation, offering high enantioselectivity under mild reaction conditions.

Chiral diamine/acid combination catalysts have proven effective in promoting the conjugate addition of dialkyl malonates to cyclic enones. nii.ac.jp In a protic solvent like methanol or ethanol, these catalysts can activate the malonate through hydrogen bonding, facilitating a highly enantioselective Michael addition. nii.ac.jp The solvent molecules can participate in a proton relay system, which is crucial for the activation of the dialkyl malonate and achieving high stereocontrol. nii.ac.jp

One notable class of organocatalysts are pyrrolidinyl tetrazoles. These catalysts have been successfully employed in the enantioselective conjugate addition of various malonates to α,β-unsaturated enone systems, including cyclic enones. nih.gov The reactions typically proceed in high yields and with good to excellent enantioselectivities, highlighting the practicality of this approach for generating chiral malonate adducts. nih.gov

Heterobimetallic complexes, such as those involving gallium-sodium-BINOL, have also been utilized as catalysts for the asymmetric Michael addition of dimethyl malonate to cyclic enones like 2-cyclopenten-1-one. researchgate.netresearchgate.net These catalysts function as both a Lewis acid and a Brønsted base, providing a structured chiral environment that directs the stereochemical outcome of the reaction. researchgate.netresearchgate.net This dual activation mode allows for high levels of enantiocontrol in the formation of the carbon-carbon bond. researchgate.netresearchgate.net

Below is a table summarizing representative catalyst systems and their performance in the asymmetric Michael addition of malonates to cyclic enones, which are analogous to the synthesis of this compound.

Catalyst SystemMichael AcceptorNucleophileEnantiomeric Excess (ee)YieldReference
Chiral Diamine/Acid2-CyclopentenoneDialkyl Malonate>95%High nii.ac.jp
Pyrrolidinyl TetrazoleCyclic EnonesEthyl MalonatesGood to ExcellentHigh nih.gov
Ga-Na-BINOL Complex2-Cyclopenten-1-oneDimethyl Malonate99%90% researchgate.netresearchgate.net

Mechanistic Investigations of Reaction Pathways

The formation of this compound via the Michael addition of dimethyl malonate to 2-cyclohexenone is a classic example of a conjugate addition reaction. The mechanism involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.

In organocatalyzed versions of this reaction, the mechanism is more intricate. For instance, when a chiral secondary amine catalyst is used, it reversibly reacts with the enone to form an iminium ion intermediate. This iminium ion is more reactive towards the malonate nucleophile than the original enone. The chiral catalyst creates a specific steric environment that directs the approach of the malonate, leading to the preferential formation of one enantiomer.

Computational studies on related systems have provided insights into the transition states of these reactions. For the Michael addition to cyclic enones, the conformational control of the iminium intermediate is a critical factor in determining the enantioselectivity. nii.ac.jp The catalyst's structure dictates the facial selectivity of the nucleophilic attack on the iminium ion.

Furthermore, in reactions catalyzed by bifunctional catalysts, such as those possessing both a Brønsted acid and a Lewis base site, the catalyst can simultaneously activate both the nucleophile and the electrophile. This dual activation lowers the energy barrier of the reaction and enhances stereocontrol by holding the reactants in a well-defined orientation within the transition state.

Comprehensive Analysis of Chemical Reactivity and Derivatization Strategies

Reactivity Profiles of the Malonate Moiety

The malonate portion of Dimethyl 2-(2-oxocyclohexyl)malonate is characterized by the presence of an acidic α-hydrogen, situated between two electron-withdrawing ester groups. This feature is central to its reactivity, rendering it a potent nucleophile upon deprotonation.

Enolate Formation and Alkylation: The acidic proton on the carbon atom flanked by the two ester groups can be readily abstracted by a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate. This enolate is a soft nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. One of the most fundamental reactions is alkylation, where the enolate reacts with an alkyl halide in an SN2 fashion. This allows for the introduction of a wide range of alkyl substituents at the α-position of the malonate.

Decarboxylation: A hallmark reaction of malonic esters is their propensity to undergo decarboxylation upon heating, particularly after hydrolysis of one or both of the ester groups to the corresponding carboxylic acid. The presence of the β-carbonyl group facilitates the loss of carbon dioxide through a cyclic transition state, leading to the formation of a substituted cyclohexyl acetic acid derivative. This reaction is a powerful tool for introducing a carboxymethyl group or its derivatives onto the cyclohexanone (B45756) ring.

Transformative Reactions Involving the Cyclohexanone Core

The cyclohexanone ring in this compound offers a second site for chemical modification, primarily centered around the electrophilic carbonyl carbon and the adjacent α-protons.

Reduction of the Carbonyl Group: The ketone functionality can be selectively reduced to a secondary alcohol using a variety of reducing agents. Mild reducing agents like sodium borohydride (B1222165) (NaBH4) are typically effective for this transformation, yielding Dimethyl 2-(2-hydroxycyclohexyl)malonate. The stereochemical outcome of this reduction can often be influenced by the steric bulk of the malonate substituent and the reaction conditions.

Nucleophilic Addition to the Carbonyl Group: The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), can add to the carbonyl to form tertiary alcohols after acidic workup. This provides a route to introduce a new carbon substituent at the 2-position of the cyclohexanol (B46403) ring.

Wittig Reaction and Related Olefinations: The carbonyl group can be converted into a carbon-carbon double bond through the Wittig reaction. This involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent). The nature of the ylide determines the structure of the resulting alkene, allowing for the synthesis of various exocyclic and endocyclic olefins.

Exploration of Specific Reaction Types

The interplay between the malonate and cyclohexanone functionalities enables more complex and elegant transformations, including radical couplings and organocascade sequences.

Radical Coupling Reactions with Silyl (B83357) Enol Ethers

While direct examples involving this compound are not extensively documented, the principles of photoredox-catalyzed radical chemistry suggest its potential as a substrate in such reactions. β-Keto esters are known to be precursors to α-carbonyl radicals under photoredox conditions. nih.gov These transient radicals can then engage in coupling reactions.

A plausible pathway would involve the generation of an α-carbonyl radical from the malonate moiety of this compound. This radical could then add to a silyl enol ether, a versatile enolate equivalent. The resulting radical intermediate could then be further reduced and protonated to yield a 1,5-dicarbonyl compound, effectively coupling the two fragments. The general feasibility of coupling alkyl radicals with silyl enol ethers under photoredox catalysis has been demonstrated, providing a framework for this potential transformation. organic-chemistry.orgrsc.org

Reactant 1Reactant 2Catalyst/ConditionsProduct Type
β-Keto Ester (as radical precursor)Silyl Enol EtherPhotoredox Catalyst (e.g., Ir or Ru complex), Visible Light1,5-Dicarbonyl Compound
Alkyl Bromideβ-Keto EsterPhotocatalyst, Tris(trimethylsilyl)silaneSubstituted Alcohol

Michael-Aldol-Lactonization Organocascade Sequences

The structure of this compound is well-suited for participating in organocascade reactions, where a series of transformations occur in a single pot, often with high stereocontrol. A potential sequence is a Michael-Aldol-Lactonization cascade.

Reaction StepReactantsCatalyst/ConditionsIntermediate/Product
Michael AdditionThis compound, α,β-Unsaturated CarbonylChiral Organocatalyst (e.g., prolinol derivative)Michael Adduct
Intramolecular Aldol (B89426)Michael AdductBase or AcidBicyclic β-Hydroxy Ketone
LactonizationBicyclic β-Hydroxy KetoneAcid or BasePolycyclic Lactone

Electrophilic and Nucleophilic Attack Studies

Electrophilic Attack: The enolate derived from the malonate moiety is a key site for electrophilic attack. Besides alkylation, this includes reactions with other electrophiles such as acyl chlorides (to form β-keto-α-dicarboxylates) and aldehydes (in aldol-type reactions). The cyclohexanone ring, in its enol or enolate form, can also undergo electrophilic attack at the α-position, although the malonate's α-proton is significantly more acidic and will react preferentially under most conditions.

Nucleophilic Attack: The primary site for nucleophilic attack is the carbonyl carbon of the cyclohexanone ring, as discussed in section 3.2. The ester carbonyls of the malonate moiety are less electrophilic than the ketone and are generally only attacked by strong, hard nucleophiles under forcing conditions, which could lead to hydrolysis or amidation.

Functionalization and Derivatization Chemistry

The dual functionality of this compound allows for a wide array of derivatizations, enabling the synthesis of a diverse library of compounds.

Derivatization via the Malonate Moiety:

Alkylation and Dialkylation: As previously mentioned, one or two alkyl groups can be introduced at the α-position of the malonate.

Knoevenagel Condensation: The active methylene (B1212753) group can participate in Knoevenagel condensations with aldehydes and ketones, typically catalyzed by a weak base, to form α,β-unsaturated systems.

Synthesis of Heterocycles: The 1,3-dicarbonyl nature of the malonate makes it a valuable precursor for the synthesis of various heterocyclic systems, such as pyrazoles, isoxazoles, and pyrimidines, through condensation reactions with appropriate binucleophiles.

Derivatization via the Cyclohexanone Moiety:

Formation of Enol Ethers and Enamines: The ketone can be converted to silyl enol ethers, enol acetates, or enamines, which are versatile intermediates for further functionalization.

α-Functionalization: After conversion to an enolate or enamine, the α-position of the cyclohexanone can be alkylated, halogenated, or acylated.

Ring Expansion and Contraction: The cyclohexanone ring can be subjected to reactions such as the Baeyer-Villiger oxidation to form a lactone (ring expansion) or the Favorskii rearrangement to form a cyclopentane (B165970) carboxylic acid derivative (ring contraction).

Combined Functionalization: By strategically combining reactions at both the malonate and cyclohexanone sites, complex molecular architectures can be constructed. For instance, an initial alkylation at the malonate followed by a reduction of the ketone and subsequent lactonization could lead to the formation of intricate bicyclic lactones.

Strategic Applications in Complex Molecule Synthesis

Utilization as a Key Intermediate in Polycyclic System Construction

The structure of Dimethyl 2-(2-oxocyclohexyl)malonate makes it an ideal precursor for the construction of polycyclic systems, most notably through the Robinson annulation reaction. This classical and powerful ring-forming methodology involves a Michael addition followed by an intramolecular aldol (B89426) condensation to create a new six-membered ring.

In this sequence, this compound acts as the Michael adduct, which is typically formed in situ from the conjugate addition of dimethyl malonate to a cyclohexenone derivative. The existing ketone and the active methylene (B1212753) group of the malonate ester within the this compound molecule are primed for the subsequent intramolecular aldol condensation. Treatment with a base promotes the formation of an enolate from the active methylene, which then attacks the carbonyl carbon of the cyclohexanone (B45756) ring. The resulting aldol addition product readily undergoes dehydration to furnish a fused bicyclic system, specifically a substituted octahydronaphthalene derivative.

This strategy is of paramount importance in the total synthesis of steroids and other terpenoids, where the construction of the characteristic fused ring system is a crucial step. nih.govmdpi.com The Robinson annulation, with intermediates like this compound, provides an efficient and reliable method for assembling the core steroid skeleton.

Contribution to the Synthesis of Carbocyclic Frameworks

The utility of this compound extends beyond the Robinson annulation to the broader synthesis of diverse carbocyclic frameworks. The compound's inherent functionality allows for various intramolecular and intermolecular cyclization strategies to construct rings of different sizes.

The Michael addition of dimethyl malonate to an α,β-unsaturated ketone, such as cyclohexenone, directly establishes the 2-(2-oxocyclohexyl)malonate carbocyclic framework. This initial framework can then be further elaborated. For instance, the active methylene protons of the malonate moiety can be deprotonated and alkylated, introducing additional carbon chains that can subsequently participate in cyclization reactions.

While the direct conversion of this compound to a cyclopentane (B165970) derivative is a less common transformation, its structural motifs are relevant to the synthesis of highly functionalized chiral cyclopentanes. arizona.edunih.govresearchgate.net The principles of Michael addition chemistry, which lead to the formation of this compound, are central to the enantioselective synthesis of substituted cyclopentanes.

One established strategy involves a cascade double Michael reaction. arizona.edu In a conceptually related approach, the enolate derived from this compound could potentially undergo an intramolecular SN2 reaction if an appropriate leaving group is installed on the cyclohexane (B81311) ring, leading to a bicyclic system containing a cyclopentane ring. Furthermore, domino reactions initiated by the Michael addition of other nucleophiles to the cyclohexanone ring of this compound could be envisioned to trigger a cascade of reactions culminating in the formation of a cyclopentane ring. baranlab.org

Precursor Role in Heterocyclic Compound Formation

The dual reactivity of this compound provides a versatile platform for the synthesis of a variety of heterocyclic compounds. The ketone and malonate functionalities can participate in condensation reactions with dinucleophiles to form fused heterocyclic systems.

For example, the reaction of this compound with hydrazine (B178648) derivatives can lead to the formation of fused pyrazole (B372694) systems. Similarly, condensation with ureas or thioureas could provide access to fused pyrimidine (B1678525) derivatives. The synthesis of fused quinoline (B57606) derivatives is another potential application. nih.govnih.govrsc.org A plausible route would involve a condensation reaction between the ketone of this compound and an appropriately substituted aniline, followed by an intramolecular cyclization and aromatization sequence.

Furthermore, the malonate moiety can be a precursor for the synthesis of coumarin (B35378) derivatives. mdpi.comnih.govrdd.edu.iqnih.gov While typically synthesized from phenols and malonic acids, a multi-step transformation of this compound involving, for instance, a ring-opening and subsequent recyclization with a suitable phenol (B47542) derivative could be a potential, albeit non-traditional, route to novel coumarin scaffolds.

Development of Synthetic Routes Towards Bioactive Scaffolds

The strategic importance of this compound is underscored by its role as a precursor in the synthesis of various bioactive scaffolds. As a key intermediate in the Robinson annulation, it is integral to the synthesis of steroids, a class of compounds with a wide range of physiological activities. nih.govmdpi.combeilstein-journals.org

The carbocyclic and potentially heterocyclic frameworks derived from this compound are present in numerous natural products and pharmaceutically active molecules. For instance, the substituted cyclohexane ring is a common feature in many bioactive natural products. The ability to further functionalize this ring system, using the malonate moiety as a handle, allows for the generation of a library of compounds for biological screening.

Moreover, given that functionalized cyclopentanes are key precursors in the synthesis of prostaglandins, a class of potent lipid compounds with diverse physiological effects, the potential for this compound to be transformed into substituted cyclopentanes highlights its value in the development of synthetic routes to these important bioactive molecules.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistry

NMR spectroscopy is the cornerstone for elucidating the solution-state structure of Dimethyl 2-(2-oxocyclohexyl)malonate. The molecule's existence as a mixture of keto and enol tautomers in solution, a common feature for β-dicarbonyl compounds, adds a layer of complexity to its spectra, often resulting in two sets of signals for many of the nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR provide the initial framework for structural assignment. The ¹H NMR spectrum is expected to show distinct signals for the methoxy (B1213986) protons of the two ester groups, the methine proton on the malonate moiety, and the protons of the cyclohexyl ring. The chemical environment of the cyclohexyl protons is complex, leading to overlapping multiplets. The ¹³C NMR spectrum complements this by showing resonances for the ketone carbonyl, the two ester carbonyls, the methoxy carbons, and the carbons of the cyclohexyl ring and malonate center.

Due to the tautomerism, the enol form would present a characteristic downfield signal for the enolic hydroxyl proton and a vinylic carbon signal in the ¹³C spectrum, while the keto-specific signals (like the methine proton at the Cα position) would diminish or be accompanied by the enol signals. The exact ratio of keto to enol form is highly dependent on the solvent and temperature.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Keto Tautomer) Predicted values are based on spectral data of closely related analogs like diethyl 2-(2-oxocyclohexyl)malonate and standard chemical shift increments.

Atom/Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Ketone C=O - ~208-212
Ester C=O - ~168-170
Malonate CH ~3.6 - 3.8 ~55-58
Cyclohexyl CH (α to C=O) ~2.8 - 3.0 ~50-53
Cyclohexyl CH₂ ~1.6 - 2.4 ~25-42

2D NMR Techniques (e.g., COSY, HMQC, HMBC)

To unravel the complex spin systems and confirm the connectivity, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons. For this compound, COSY would be critical in tracing the proton-proton connectivities within the cyclohexyl ring. A clear correlation would be expected between the malonate methine proton and the adjacent methine proton on the cyclohexyl ring (at C2). This would definitively link the malonate substituent to the cyclohexanone (B45756) ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would be used to assign each carbon signal in the ¹³C spectrum to its corresponding proton(s). For example, the signals for the methoxy protons around 3.7-3.8 ppm would correlate to the methoxy carbon signals at approximately 52-54 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) correlations between protons and carbons, which is key to piecing together the molecular skeleton. Key expected correlations would include:

The methoxy protons (~3.7 ppm) correlating to the ester carbonyl carbon (~169 ppm).

The malonate methine proton (~3.7 ppm) correlating to the ester carbonyl carbons and carbons C2 and C1 (ketone) of the cyclohexyl ring.

The protons on C2 of the cyclohexyl ring correlating to both the ketone carbonyl (C1) and the ester carbonyls.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy provide complementary information on the vibrational modes of the molecule's functional groups.

The IR spectrum is dominated by strong absorption bands characteristic of the carbonyl groups. Saturated aliphatic ketones typically show a C=O stretching vibration around 1715 cm⁻¹. pg.edu.pllibretexts.org The ester carbonyl groups are expected to absorb at a higher frequency, typically in the 1735-1750 cm⁻¹ range. libretexts.orgorgchemboulder.com The presence of the enol tautomer would introduce a broad O-H stretching band (around 3200-3600 cm⁻¹) and a conjugated C=O stretching band at a lower frequency (near 1650 cm⁻¹), often overlapping with the C=C stretch of the enol. spcmc.ac.in Strong C-O stretching bands for the ester groups would also be prominent in the 1000-1300 cm⁻¹ region. orgchemboulder.com

Raman spectroscopy, being particularly sensitive to non-polar bonds, would effectively probe the C-C backbone of the cyclohexyl ring. The C=O stretches are also Raman active. The symmetric stretching of the cyclohexanone ring is a known Raman-active mode. researchgate.netchemicalbook.com Analysis of both IR and Raman spectra can help confirm the presence of both keto and enol forms through their distinct vibrational signatures. akjournals.comnih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Ketone C=O Stretch 1710 - 1720 (Strong) 1710 - 1720 (Moderate)
Ester C=O Stretch 1735 - 1750 (Strong) 1735 - 1750 (Moderate)
Enol C=O (H-bonded) Stretch ~1650 (Strong, Broad) ~1650 (Strong)
Enol C=C Stretch ~1640 (Variable) ~1640 (Strong)
Enol O-H Stretch 3200 - 3600 (Broad) Weak / Not Observed
C-H (sp³) Stretch 2850 - 3000 (Medium) 2850 - 3000 (Strong)

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecule's mass and its fragmentation pathways upon ionization, which helps in structural confirmation. libretexts.orgchemguide.co.uk Under electron ionization (EI), this compound (molar mass: 228.25 g/mol ) would produce a molecular ion (M⁺˙) at m/z 228.

The fragmentation is likely dictated by the functional groups. wikipedia.orglibretexts.org Key fragmentation pathways would include:

Alpha-cleavage: Cleavage of bonds adjacent to the carbonyl groups is a common pathway for ketones and esters. libretexts.orgmiamioh.edu Loss of a methoxy radical (·OCH₃, 31 Da) would yield a fragment at m/z 197. Loss of a carbomethoxy group (·COOCH₃, 59 Da) would result in an ion at m/z 169.

Cleavage of the malonate substituent: A significant fragmentation could involve the cleavage of the C-C bond between the cyclohexyl ring and the malonate moiety, potentially leading to a cyclohexanone-derived fragment or a malonate-derived fragment. mdpi.com

Ring fragmentation: The cyclohexanone ring itself can undergo characteristic cleavages, often initiated by the carbonyl group, leading to fragments at m/z values such as 98, 70, 55, and 42. miamioh.eduresearchgate.netmsu.edu

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Identity Fragmentation Pathway
228 [C₁₁H₁₆O₅]⁺˙ Molecular Ion (M⁺˙)
197 [M - OCH₃]⁺ Alpha-cleavage at ester
169 [M - COOCH₃]⁺ Alpha-cleavage at ester
131 [Cyclohexanone-CH=C(OH)OCH₃]⁺˙ Rearrangement and cleavage
98 [C₆H₁₀O]⁺˙ Cyclohexanone radical cation
59 [COOCH₃]⁺ Carbomethoxy cation

X-ray Crystallography for Solid-State Structural Elucidation

Should this compound form a single crystal suitable for X-ray diffraction, this technique would provide the most definitive structural information in the solid state. nih.govnih.gov X-ray crystallography can precisely determine the three-dimensional arrangement of atoms, yielding accurate bond lengths, bond angles, and torsional angles. researchgate.netaps.org

A key finding from a crystal structure would be the unambiguous identification of the dominant tautomer (keto or enol) in the solid state. It would also reveal the conformation of the cyclohexyl ring, which is expected to adopt a stable chair conformation. Furthermore, the analysis would define the relative stereochemistry of the substituents on the ring and the orientation of the dimethyl malonate group (axial vs. equatorial). Intermolecular interactions, such as hydrogen bonding (especially if the enol form crystallizes) or van der Waals forces that dictate the crystal packing, would also be elucidated. mdpi.com While no public crystal structure for this specific compound is currently available, the technique remains the gold standard for absolute structural and conformational analysis in the solid phase.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations are instrumental in elucidating the intricate details of reaction mechanisms, including the formation of Dimethyl 2-(2-oxocyclohexyl)malonate. The most common synthesis of this compound is the Michael addition of dimethyl malonate to cyclohexenone. vulcanchem.comnih.gov Computational methods, particularly Density Functional Theory (DFT), can model this reaction to determine the structures of reactants, transition states, and products, as well as their relative energies. researchgate.netias.ac.inresearchgate.net

The reaction proceeds via the deprotonation of dimethyl malonate to form a nucleophilic enolate, which then attacks the β-carbon of the cyclohexenone ring. vulcanchem.com Quantum chemical calculations can map out the potential energy surface for this process. For instance, studies on related Michael additions have used DFT to analyze the activation energies of the key C-C bond-forming step. researchgate.net These calculations help identify the rate-determining step and understand the factors influencing the reaction's efficiency.

Computational analysis can compare different mechanistic pathways. For the Michael addition of dimethyl malonate, different transition state models can be evaluated to determine the most energetically favorable route. researchgate.net The distortion/interaction or activation-strain model is a powerful method used to understand activation energies by breaking them down into the energy required to distort the reactants into their transition-state geometries and the interaction energy between these distorted fragments. researchgate.net This approach provides deeper insight into the origins of reaction barriers. researchgate.net

Table 1: Representative Energy Profile Data for a Model Michael Addition Reaction

This table is illustrative, based on typical values found in computational studies of Michael additions.

Species Method/Basis Set Relative Energy (kcal/mol) Description
Reactants DFT/B3LYP/6-31G* 0.0 Separated dimethyl malonate enolate and cyclohexenone
Transition State DFT/B3LYP/6-31G* +15.8 C-C bond formation
Intermediate DFT/B3LYP/6-31G* -5.2 Enolate adduct before protonation

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is complex due to the flexibility of the cyclohexane (B81311) ring and the rotatable bonds of the dimethyl malonate substituent. Conformational analysis using computational methods helps to identify the most stable arrangements (conformers) of the molecule and to understand the energy landscape that governs their interconversion. rsc.org

The cyclohexane ring typically adopts a chair conformation to minimize angular and torsional strain. libretexts.org For a substituted cyclohexane, the substituents can be in either an axial or an equatorial position. Due to steric hindrance, known as 1,3-diaxial interactions, large substituents preferentially occupy the equatorial position. libretexts.orgsapub.org In this compound, the bulky dimethyl malonate group is therefore expected to be most stable in the equatorial position on the cyclohexanone (B45756) ring. Theoretical calculations can quantify this energy difference, often referred to as the A-value. nih.gov

Table 2: Calculated Relative Energies for Conformations of 2-Substituted Cyclohexanone

This table illustrates the typical energy difference between axial and equatorial conformers.

Conformer Calculation Level Relative Gibbs Free Energy (ΔG, kcal/mol) Population at 298 K (%)
Equatorial B3LYP/aug-cc-pVDZ 0.00 ~95

Prediction of Chemical Reactivity and Selectivity

Computational chemistry offers tools to predict the reactivity of different sites within a molecule and the selectivity of its reactions. For this compound, key reactive sites include the ketone carbonyl group, the acidic α-hydrogens of the malonate group, and the ester carbonyls.

Frontier Molecular Orbital (FMO) theory is a common approach where the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack. nih.gov

Another powerful tool is the Fukui function, which is derived from changes in electron density as electrons are added or removed. mdpi.com It provides a quantitative measure of the reactivity at each atomic site. The Fukui indices can distinguish between susceptibility to nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f0). By calculating these indices for each atom in this compound, one can predict the most likely centers for various chemical transformations. For example, the carbonyl carbon of the ketone is expected to have a high f+ value, indicating its susceptibility to nucleophiles, while the α-carbon of the malonate would show reactivity related to its acidity.

Table 3: Hypothetical Fukui Indices (f+) for Nucleophilic Attack on this compound

This table is for illustrative purposes to demonstrate the application of the concept.

Atom/Site Predicted f+ value (arbitrary units) Implied Reactivity
Ketone Carbonyl Carbon 0.25 High susceptibility to nucleophilic addition
Ester Carbonyl Carbons 0.18 Moderate susceptibility to nucleophilic acyl substitution

Molecular Dynamics Simulations for Solvent Effects

Solvent plays a crucial role in chemical reactions and conformational equilibria. Molecular dynamics (MD) simulations can explicitly model the interactions between a solute molecule, like this compound, and the surrounding solvent molecules. nih.govrsc.org These simulations track the movements of all atoms over time, providing a dynamic picture of solvation and its effects. researchgate.netnih.gov

In the context of the synthesis of this compound, MD simulations can be used to understand how the solvent stabilizes reactants, transition states, and products. The stability of the charged intermediates in the Michael addition, for instance, is highly dependent on the polarity of the solvent. Simulations can reveal the specific hydrogen bonding and dipole-dipole interactions that contribute to this stabilization. rsc.orgresearchgate.netresearchgate.net

MD simulations are also used to study how solvent affects the conformational preferences of the molecule. researchgate.net The equilibrium between the axial and equatorial conformers of the malonate substituent can be shifted by different solvents. By simulating the molecule in various solvents (e.g., a polar protic solvent like methanol (B129727) versus a nonpolar aprotic solvent like tetrahydrofuran), one can analyze the structure of the solvation shell and calculate the free energy difference between conformers. rsc.orgrsc.org Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be particularly powerful, treating the reacting core of the molecule with high-level quantum mechanics while the solvent is handled by a more computationally efficient classical force field. ucl.ac.uk

Emerging Research Avenues and Future Perspectives

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to organic synthesis to reduce environmental impact and improve safety. chemijournal.comresearchgate.net The synthesis of Dimethyl 2-(2-oxocyclohexyl)malonate, typically achieved through a Michael addition of dimethyl malonate to 2-cyclohexen-1-one, is a prime candidate for such improvements. Research is moving towards methodologies that minimize or eliminate hazardous substances, increase energy efficiency, and utilize renewable resources. nih.gov

Key green approaches include:

Use of Benign Solvents: Shifting from traditional volatile organic compounds (VOCs) to greener alternatives like water, supercritical CO2, ionic liquids, or deep eutectic solvents (DES). researchgate.net

Alternative Energy Sources: Employing methods like microwave irradiation or ultrasound to accelerate reaction rates, often leading to higher yields in shorter times and reducing energy consumption compared to conventional heating. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. The Michael addition is inherently atom-economical.

Biocatalysis: Using enzymes as catalysts, which operate under mild conditions (temperature and pH), are highly selective, and are biodegradable. maynoothuniversity.ie

FeatureConventional ApproachGreen Chemistry Approach
Catalyst Strong bases (e.g., Sodium methoxide)Organocatalysts, enzymes, or reusable solid catalysts
Solvent Volatile organic solvents (e.g., Toluene, THF)Water, ethanol, or solvent-free conditions
Energy Input Prolonged heating with conventional methodsMicrowave irradiation or sonication for rapid heating
Waste Generation of salt by-products, solvent wasteMinimal by-products, recyclable catalysts, and solvents

Exploration of Novel Catalytic Systems

The choice of catalyst is pivotal in the synthesis of this compound, influencing yield, selectivity, and reaction conditions. While traditional methods rely on strong bases, emerging research focuses on more sophisticated and efficient catalytic systems.

Organocatalysis: The use of small, metal-free organic molecules to catalyze reactions has gained significant traction. For the synthesis of this compound, chiral organocatalysts such as squaramides or prolinol derivatives can facilitate asymmetric Michael additions, providing access to enantiomerically enriched products. These catalysts are often less toxic and less sensitive to air and moisture than traditional metal catalysts.

Heterobimetallic Catalysis: Complexes containing two different metal centers, such as Shibasaki's Ga-Na-BINOL complex, can act as both a Lewis acid and a Brønsted base. researchgate.net This dual activation mechanism can enhance reactivity and selectivity, allowing the reaction to proceed under very mild conditions with high yields and enantioselectivity for similar Michael additions. researchgate.net

Reusable Heterogeneous Catalysts: Developing solid-supported catalysts, such as basic resins or zeolites, offers significant advantages in terms of product purification and catalyst recycling. These systems simplify work-up procedures, reduce waste, and lower operational costs, aligning with green chemistry principles.

Catalyst TypeExampleKey Advantages
Organocatalyst Chiral SquaramidesMetal-free, low toxicity, enables asymmetric synthesis.
Heterobimetallic Ga-Na-BINOL ComplexHigh efficiency and enantioselectivity under mild conditions. researchgate.net
Heterogeneous Basic Ion-Exchange ResinEase of separation, reusability, reduced waste.

Integration into Flow Chemistry Methodologies

Flow chemistry, or continuous manufacturing, represents a paradigm shift from traditional batch processing. europa.eu In a flow system, reagents are pumped through a network of tubes or channels where the reaction occurs. This methodology offers several advantages for the synthesis of this compound.

Enhanced Safety: The small internal volume of flow reactors minimizes the risk associated with handling reactive intermediates and controlling exothermic reactions. The superior heat exchange capabilities prevent the formation of hot spots. europa.eu

Improved Efficiency and Control: Precise control over parameters like temperature, pressure, and residence time leads to higher yields, better selectivity, and improved reproducibility. rsc.org

Scalability: Scaling up a reaction in a flow system is achieved by running the process for a longer duration or by using multiple reactors in parallel, which is often simpler and more reliable than scaling up batch reactors. wordpress.com

Automation: Flow systems can be fully automated, allowing for high-throughput screening of reaction conditions and unattended operation, accelerating process optimization.

ParameterBatch SynthesisFlow Chemistry Synthesis
Heat Transfer Limited by surface area-to-volume ratioExcellent, allowing for precise temperature control
Safety Higher risk with large volumes and exothermsInherently safer due to small reaction volumes europa.eu
Reaction Time Often hoursCan be reduced to minutes
Scalability Requires re-optimization for larger vesselsStraightforward by extending run time or parallelization
Reproducibility Can vary between batchesHigh consistency and reproducibility

Potential for Library Synthesis and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore chemical space and identify new biologically active compounds. rsc.orgscispace.com this compound is an excellent scaffold for DOS due to its multiple reactive sites, which allow for systematic structural modifications.

Scaffold Decoration: The core structure can be "decorated" by reacting its functional groups. The ketone can be reduced, alkylated, or converted into a heterocycle. The malonate esters can be hydrolyzed, decarboxylated, or used in further C-C bond-forming reactions.

Stereochemical Diversity: Asymmetric synthesis can produce different stereoisomers of the core scaffold, each potentially having unique biological properties.

Scaffold Modification: The cyclohexanone (B45756) ring itself can be modified through ring-opening, ring-expansion, or rearrangement reactions, leading to fundamentally new molecular skeletons.

The ability to generate a library of related but distinct compounds from this single precursor makes it a valuable tool in drug discovery and chemical biology for screening against a wide range of biological targets. mskcc.orgmdpi.com

Diversification PointType of ReactionPotential New Functionality
Keto Group (C=O) Reduction, Reductive Amination, Wittig ReactionAlcohol, Amine, Alkene
Malonate Group Krapcho Decarboxylation, AlkylationMonocarboxylic ester, Quaternary carbon center
Cyclohexane (B81311) Ring Baeyer-Villiger Oxidation, DehydrogenationLactone, Aromatic Ring
α-Carbon to Ketone Halogenation, Aldol (B89426) Condensationα-Halo ketone, β-Hydroxy ketone

Q & A

Basic: What are the common synthetic routes for preparing dimethyl 2-(2-oxocyclohexyl)malonate?

This compound is typically synthesized via enantioselective α-alkylation of ketones using photo-organocatalytic methods. A key approach involves reacting cyclohexanone with alkyl halides or malonate derivatives under visible light irradiation in the presence of chiral organocatalysts (e.g., secondary amines or thioureas). For example, optimized conditions include using 5 mol% catalyst, toluene as a solvent, and a 24-hour reaction time at room temperature to achieve yields up to 85% and enantiomeric excess (ee) >90% .

Advanced: How can reaction parameters be optimized to enhance enantioselectivity in asymmetric α-alkylation?

Systematic variation of catalysts, solvents, and additives is critical. Evidence shows that secondary amino catalysts (e.g., proline derivatives) fail to condense with cyclohexanone, whereas thiourea-based catalysts improve stereocontrol. Acid additives (e.g., acetic acid) stabilize intermediates, while polar aprotic solvents like DMF reduce side reactions. Real-time monitoring via HPLC or circular dichroism (CD) spectroscopy helps track enantioselectivity during optimization .

Basic: What spectroscopic techniques are used to characterize this compound?

Standard characterization includes:

  • 1H/13C NMR : To confirm the malonate backbone and cyclohexyl substituents (e.g., δ 3.7–3.8 ppm for methoxy groups, δ 2.1–2.5 ppm for cyclohexyl protons) .
  • HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ calculated for C11H16O5: 229.1071, observed: 229.1068) .
  • Melting point analysis : For crystalline derivatives (e.g., 81.8–82.4°C for dimethyl 2-methyl-2-(2-oxoaryl)malonate analogs) .

Advanced: How can ambiguities in structural elucidation be resolved for malonate derivatives?

Ambiguities arise in distinguishing regioisomers or stereoisomers. Advanced methods include:

  • 2D NMR (COSY, HSQC, HMBC) : Maps coupling networks and long-range correlations to confirm substituent positions .
  • X-ray crystallography : Resolves absolute configuration, as demonstrated for dimethyl 2-(quinolin-methylene)malonate derivatives .
  • Computational modeling : Compares experimental NMR shifts with DFT-calculated values to validate structures .

Basic: What reaction mechanisms underpin the alkylation of malonate esters?

The alkylation proceeds via enolate formation. Deprotonation of the malonate α-carbon by a base (e.g., NaOMe) generates a nucleophilic enolate, which attacks electrophilic alkyl halides. In asymmetric variants, chiral catalysts induce facial selectivity during enolate formation, as seen in photo-organocatalytic pathways where hydrogen-bonding interactions with thioureas direct stereochemistry .

Advanced: How can contradictions in mechanistic proposals for malonate reactivity be addressed?

Contradictions (e.g., competing radical vs. ionic pathways) are resolved using mechanistic probes:

  • Radical traps (TEMPO) : Suppress radical chain processes; if yields drop, radical intermediates are implicated .
  • Isotopic labeling (D2O) : Tracks proton transfer steps in enolate formation.
  • Kinetic isotope effects (KIE) : Differentiate between rate-determining steps (e.g., enolate formation vs. alkylation) .

Basic: What are the primary applications of this compound in organic synthesis?

It serves as a versatile intermediate for:

  • Barbituric acid analogs : Via condensation with ureas.
  • Polycyclic ketones : Through intramolecular aldol cyclization.
  • Chiral building blocks : For pharmaceuticals (e.g., antiviral agents) via asymmetric alkylation .

Advanced: How can malonate derivatives be leveraged in complex molecule synthesis?

Key strategies include:

  • Tandem reactions : Combining alkylation, decarboxylation, and cyclization (e.g., synthesis of indole derivatives via LiCl-mediated decarboxylation in DMSO at 120°C) .
  • Metathesis-reduction cascades : For ring-closing to generate bicyclic frameworks (e.g., using Grubbs catalysts followed by H2/Pd-C) .

Basic: What stability considerations are critical for storing this compound?

Store under inert atmosphere (N2/Ar) at –20°C to prevent hydrolysis of the ester groups. Avoid prolonged exposure to moisture or acidic/basic conditions, which accelerate degradation .

Advanced: How can degradation pathways be analyzed to improve compound shelf life?

  • Accelerated stability studies : Expose samples to heat (40–60°C) and humidity (75% RH) for 4 weeks, monitoring degradation via LC-MS.
  • Identification of degradants : Major pathways include ester hydrolysis (forming malonic acid) and keto-enol tautomerization, mitigated by adding stabilizers like BHT (butylated hydroxytoluene) .

Basic: What derivatives of this compound are commonly studied?

  • Alkylated analogs : Dimethyl 2-hexyl-2-(2-propynyl)malonate for fatty acid synthesis .
  • Chiral derivatives : Enantiomerically pure esters for asymmetric catalysis .
  • Heterocyclic hybrids : Quinoline- or indole-linked malonates for bioactivity studies .

Advanced: What computational tools aid in designing novel malonate-based catalysts?

  • Density Functional Theory (DFT) : Models transition states to predict enantioselectivity (e.g., B3LYP/6-31G* level for thiourea-catalyzed reactions) .
  • Molecular docking : Screens catalyst-substrate interactions for drug discovery applications .

Basic: What environmental and safety data are available for this compound?

The U.S. EPA classifies malonates as low-priority substances with moderate ecotoxicity (LC50 >100 mg/L for aquatic organisms). Use standard lab precautions (gloves, goggles) due to potential irritancy .

Advanced: How can green chemistry principles be applied to malonate synthesis?

  • Continuous flow systems : Reduce waste and improve safety (e.g., Vapourtec E-Series reactors for photo-organocatalytic steps) .
  • Biocatalytic routes : Explore esterases or lipases for enantioselective synthesis under aqueous conditions .

Advanced: How should researchers address contradictory yield data in published protocols?

  • Reproduce under controlled conditions : Standardize catalyst purity, solvent batch, and light source (e.g., 450 nm LEDs for photoreactions) .
  • Statistical DoE (Design of Experiments) : Identifies critical factors (e.g., temperature, catalyst loading) using response surface methodology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.